PF-514273

Catalog No.
S539278
CAS No.
851728-60-4
M.F
C21H17Cl2F2N3O2
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-514273

CAS Number

851728-60-4

Product Name

PF-514273

IUPAC Name

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one

Molecular Formula

C21H17Cl2F2N3O2

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3

InChI Key

FJMQJSUOOGOWBD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo(3,4-f)(1,4)oxazepin-8(5H)-one, PF 514273, PF-514273, PF514273

Canonical SMILES

CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F

The exact mass of the compound Dimethylenastron is 451.0666 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Oxazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-514273 is a potent, orally active, and highly selective antagonist of the Cannabinoid-1 (CB1) receptor, with a binding affinity (Ki) of approximately 1 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-p6pZolLBhFOQ6SLjxSMsnORkdnfnFGpJYo3IHAApS6BjIqIZ5c396lxN6D4sU2KChLBr3AkCu_a1Ufswz1l8dQ0OIlYZaHEFQj0PS-CvB62CrhBG9GUyGR0blwnDQRoiSyO)] Developed initially for obesity treatment, it is distinguished by its exceptional selectivity, showing roughly 10,000-fold greater affinity for the CB1 receptor over the closely related CB2 receptor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This profile makes it a precise pharmacological tool for isolating CB1-mediated pathways in both in vitro and in vivo research settings, particularly in studies of metabolism, appetite regulation, and neurology.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-p6pZolLBhFOQ6SLjxSMsnORkdnfnFGpJYo3IHAApS6BjIqIZ5c396lxN6D4sU2KChLBr3AkCu_a1Ufswz1l8dQ0OIlYZaHEFQj0PS-CvB62CrhBG9GUyGR0blwnDQRoiSyO)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHe760z-dbAeb9Qcx_cbOWHWYxlQS4AibADh7yllDN8V8AzpGrvF2CMob_H0RzhBFTS7c9B-hSantUCSCTs_WXnWx07jbvfIeqMWDrUiSbAUle8O8bsmczWzJNcu_pN6MQb1OU%3D)]

Substituting PF-514273 with more common or first-generation CB1 antagonists, such as Rimonabant (SR141716A), introduces significant risk of confounding data due to off-target effects. PF-514273's primary value is its ~10,000-fold selectivity for CB1 over CB2 receptors, a level not achieved by many widely used alternatives.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This precision is critical in experimental models where CB2 receptor activity could influence outcomes, such as in immunology, inflammation, or certain neurological pathways. Using a less selective tool can make it impossible to definitively attribute an observed effect to CB1 blockade alone, undermining the validity and reproducibility of the research. Therefore, for studies demanding unambiguous isolation of CB1 signaling, PF-514273 is not functionally interchangeable with less selective compounds.

Exceptional Receptor Selectivity Profile: CB1 vs. CB2

PF-514273 demonstrates exceptional selectivity for the human CB1 receptor over the CB2 receptor. In radioligand binding assays, it exhibited a high affinity for CB1 with a Ki of 1 nM, while its affinity for CB2 was greater than 10,000 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This results in a selectivity ratio of approximately 10,000-fold, a key feature that minimizes the potential for confounding results from CB2 receptor modulation, a known issue with some first-generation CB1 antagonists.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataKi = 1 nM (Human CB1); >10,000 nM (Human CB2)
Comparator Or BaselineHuman CB2 Receptor
Quantified Difference~10,000-fold higher affinity for CB1 over CB2
ConditionsRadioligand binding assays with cloned human receptors expressed in host cells.

This extreme selectivity ensures that observed effects in experiments can be confidently attributed to CB1 antagonism, enhancing data integrity and reproducibility.

High Oral Bioavailability for In Vivo Studies

For researchers conducting animal studies, PF-514273 offers a significant advantage in its demonstrated oral bioavailability. In rat pharmacokinetic studies, the crystalline form of PF-514273 administered in a methylcellulose vehicle showed oral bioavailability ranging from 51% to 74% at doses up to 50 mg/kg.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] This high fraction of absorption allows for reliable and convenient oral dosing regimens, which are often preferred for chronic studies over more invasive administration routes.

Evidence DimensionOral Bioavailability (F%) in Rats
Target Compound Data51% to 74%
Comparator Or BaselineMany experimental compounds exhibit poor or highly variable oral absorption.
Quantified DifferenceDemonstrates high and consistent oral bioavailability suitable for preclinical efficacy models.
ConditionsAdministration of crystalline material in methylcellulose vehicle to rats at doses up to 50 mg/kg.

High oral bioavailability simplifies in vivo experimental design, improves dose consistency, and reduces animal stress compared to compounds requiring parenteral injection.

Improved Physicochemical Properties: Lower Melting Point

PF-514273 was designed with improved physicochemical properties compared to its pyrazolopyrimidinone-based precursors. The crystalline form of PF-514273 has a relatively low melting point of 103 °C, a significant reduction from a precursor compound which had a melting point of 225 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] While aqueous solubility remains low, a lower melting point can be indicative of improved solid-state properties that may facilitate formulation and handling for both in vitro and in vivo applications.

Evidence DimensionMelting Point (°C)
Target Compound Data103 °C
Comparator Or BaselinePrecursor pyrazolopyrimidinone compound (Compound 3 in source): 225 °C
Quantified Difference122 °C lower melting point than its structural predecessor.
ConditionsMeasurement of crystalline material.

A lower melting point suggests more favorable crystal lattice energy, which can positively impact handling, formulation development, and processability for experimental use.

Isolating CB1 vs. CB2 Signaling in Neurological and Immunological Models

For research aiming to definitively parse the individual contributions of CB1 and CB2 receptors, PF-514273 is the indicated tool. Its ~10,000-fold selectivity provides confidence that observed pharmacological effects are mediated by CB1, a critical requirement for studies in neuroinflammation or metabolic disorders where both receptors may be expressed.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)]

Chronic In Vivo Studies Requiring Consistent Oral Dosing

In long-term preclinical studies, particularly in behavioral or metabolic research, the high oral bioavailability (51-74% in rats) of PF-514273 makes it a preferred choice.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)] It enables reliable, non-invasive oral gavage administration, leading to more consistent compound exposure and reduced animal handling stress compared to alternatives that require frequent injections.

CNS Target Engagement Studies for CB1-Mediated Behaviors

PF-514273 is centrally active and has been successfully used in rodent models to modulate CNS-driven behaviors, such as ethanol preference and food intake.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTs9jqsncQcSrRsAvBcxsqsG3nU0IKKDF-03Gyz8uQbBd5jDq1KDZ3I8U4zfZ_2I51mGSNsjvTZ7hKOagMQsaTi4_ETjZG_xzcu8DN07Q8KawZuvxFA3DjWvvT0Spcm26fvj2uig%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-p6pZolLBhFOQ6SLjxSMsnORkdnfnFGpJYo3IHAApS6BjIqIZ5c396lxN6D4sU2KChLBr3AkCu_a1Ufswz1l8dQ0OIlYZaHEFQj0PS-CvB62CrhBG9GUyGR0blwnDQRoiSyO)] Its proven ability to cross the blood-brain barrier and engage CB1 receptors makes it a suitable tool for investigating the role of this receptor in addiction, reward, and appetite control.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

451.0665885 Da

Monoisotopic Mass

451.0665885 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45FRJ4YGM2

Wikipedia

PF-514273

Dates

Last modified: 08-15-2023
1: Pina MM, Cunningham CL. Effects of the novel cannabinoid CB1 receptor antagonist PF 514273 on the acquisition and expression of ethanol conditioned place preference. Alcohol. 2014 Aug;48(5):427-31. doi: 10.1016/j.alcohol.2014.01.013. Epub 2014 May 21. PubMed PMID: 24954022; PubMed Central PMCID: PMC4188509.
2: Dow RL, Carpino PA, Hadcock JR, Black SC, Iredale PA, DaSilva-Jardine P, Schneider SR, Paight ES, Griffith DA, Scott DO, O'Connor RE, Nduaka CI. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyraz olo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. J Med Chem. 2009 May 14;52(9):2652-5. doi: 10.1021/jm900255t. PubMed PMID: 19351113.

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